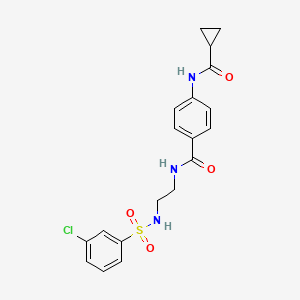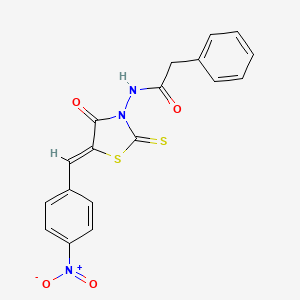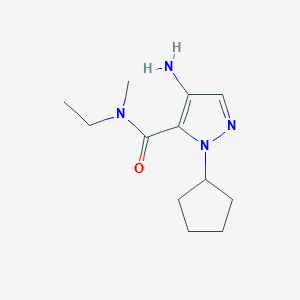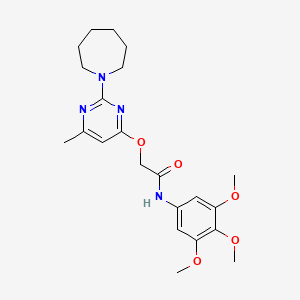![molecular formula C16H15ClN2O3 B2976062 {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone CAS No. 866150-73-4](/img/structure/B2976062.png)
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone, also known as 6-chloro-2-pyridinyloxy-morpholino-phenylmethanone, is an organometallic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions such as Wittig, Horner-Wadsworth-Emmons, and Michael reactions. It is also used as a catalyst for the synthesis of various organic compounds. In addition, it can be used as a ligand for transition metal complexes, and as a ligand for metalloproteins.
Wirkmechanismus
The mechanism of action of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone is not fully understood. However, it is believed that the compound acts as a catalyst in the Wittig reaction by forming a complex with the starting material, which then undergoes a series of reactions to form the desired product. In addition, the compound is believed to act as a ligand in the formation of transition metal complexes, and as a ligand in the formation of metalloproteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone are not fully understood. It is believed that the compound may have some effects on the metabolism of certain compounds, as well as on the activity of certain enzymes. However, more research is needed to fully understand the effects of this compound on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone in lab experiments is its versatility. The compound can be used in a variety of reactions, such as Wittig, Horner-Wadsworth-Emmons, and Michael reactions. In addition, it can be used as a catalyst for the synthesis of various organic compounds, as well as a ligand for transition metal complexes and metalloproteins.
The main limitation of using {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone in lab experiments is the cost. The compound is relatively expensive, and the cost of using it in lab experiments can be prohibitive. In addition, the compound is not widely available, and it may be difficult to obtain in large quantities.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone, as well as its biochemical and physiological effects. In addition, research should focus on developing more cost-effective methods for producing the compound. Furthermore, research should focus on exploring the potential applications of the compound in the fields of medicine and biotechnology. Finally, research should focus on developing more efficient methods for using the compound in lab experiments.
Synthesemethoden
The synthesis of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone is typically accomplished through a two-step process. First, a Wittig reaction is used to form the desired product from a starting material such as 2-chloro-6-pyridinyloxy-morpholino-phenylmethanone. This reaction is typically carried out in the presence of a base such as sodium hydride. The second step involves the deprotonation of the newly formed product with a strong base, such as sodium amide, to form the desired product.
Wissenschaftliche Forschungsanwendungen
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanoneyridinyloxy-morpholino-phenylmethanone has been widely used in the field of synthetic organic chemistry. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and ketones. In addition, it has been used as a ligand for transition metal complexes, and as a ligand for metalloproteins.
Eigenschaften
IUPAC Name |
[3-(6-chloropyridin-2-yl)oxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-5-2-6-15(18-14)22-13-4-1-3-12(11-13)16(20)19-7-9-21-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFUETAKGUCDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2975981.png)
![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)
![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2976001.png)
